5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole
Description
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5 and a 4-bromo-3-methoxyphenyl group at position 2. Isoxazoles are critical in medicinal chemistry due to their role as bioisosteres for ester and amide functionalities, enhancing metabolic stability and binding affinity in drug candidates . This compound is of interest in drug development, particularly for central nervous system (CNS) targets, given the structural similarity to glutamate receptor ligands like AMPA .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(4-bromo-3-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-4-6(2-3-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
InChI Key |
LQSCMHWVXVENBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides with Alkynes or Olefins
One of the most common approaches to synthesize 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or activated olefins.
- Nitrile oxide generation: Typically generated in situ from aldoximes or chloroximes.
- Dipolarophile: A 4-bromo-3-methoxyphenyl-substituted alkyne or olefin can be used to introduce the aryl substituent at the 3-position.
- Amino group introduction: The amino substituent at the 5-position can be introduced by using amino-substituted nitrile oxides or via subsequent functional group transformations.
Advantages: High regioselectivity, mild conditions, and good yields.
Example: Mohammed et al. demonstrated metal-free cycloaddition using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote nitrile oxide and alkyne cycloaddition to yield 3,5-disubstituted isoxazoles efficiently.
Condensation of α-Cyanoketones with Hydroxylamine Hydrochloride
Another method involves the condensation of α-cyanoketones with hydroxylamine hydrochloride to form 5-aminoisoxazoles.
- The α-cyanoketone bears the 4-bromo-3-methoxyphenyl group at the appropriate position.
- Reaction with hydroxylamine hydrochloride under reflux in alcohol solvents yields the isoxazole ring with the amino group at position 5.
Reported yields: Generally good to excellent under reflux conditions.
Multicomponent Reactions (MCR)
Multicomponent reactions involving 5-amino-3-methylisoxazole, aromatic aldehydes (such as 4-bromobenzaldehyde derivatives), and cyclic β-diketones have been reported to form fused heterocyclic systems incorporating the isoxazole moiety.
Use of Catalysts and Solvent Systems
- Catalysts such as triethylamine, pyridine, or ionic liquids have been employed to promote cyclization and condensation reactions.
- Solvents vary from water, ethanol, dimethylformamide (DMF), to organic solvents like toluene or dichloromethane depending on the reaction type.
Representative Synthetic Route Example
Data Table Summarizing Preparation Conditions and Yields for Isoxazole Derivatives
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cycloaddition of nitrile oxides with alkynes | Amino-aldoxime + 4-bromo-3-methoxyphenyl alkyne | DBU or triethylamine | Ethanol or water | RT to reflux | 1-5 h | 65-90 | Metal-free, regioselective |
| Condensation of α-cyanoketones with hydroxylamine hydrochloride | α-Cyanoketone derivative | Hydroxylamine hydrochloride | Alcohol (EtOH) | Reflux | 2-6 h | 70-85 | Simple, direct method |
| Multicomponent reaction (MCR) | 5-amino-3-methylisoxazole + aldehyde + β-diketone | Microwave or ultrasound assisted | Water, DMF, EtOH | 25-120 °C | 5 min to 12 h | 40-92 | Selective formation of fused heterocycles |
| Ionic liquid-mediated synthesis | β-Diketone + hydroxylamine | Butylmethylimidazolium salt ([BMIM]X) | Ionic liquid | 80-120 °C | 1-3 h | 80-95 | Environmentally benign |
Research Findings and Analysis
- The cycloaddition approach is favored for regioselective synthesis of 3,5-disubstituted isoxazoles, including amino-substituted derivatives, with good control over substitution patterns.
- Condensation of α-cyanoketones is a straightforward method for 5-aminoisoxazole formation, adaptable for various aryl substituents such as 4-bromo-3-methoxyphenyl groups.
- Multicomponent reactions provide a versatile platform for constructing complex isoxazole-containing molecules, though they may lead to fused ring systems rather than simple isoxazoles.
- Use of ionic liquids and microwave irradiation enhances reaction efficiency and yield, aligning with green chemistry principles.
- Solvent choice and catalyst/base selection critically influence reaction rate, yield, and product purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The following table summarizes key analogs and their substituent differences:
Key Observations:
- In contrast, the 4-fluorophenyl analog () leverages fluorine’s electronegativity for improved metabolic stability .
- Hydrogen Bonding : The pyridyl analog () forms N–H···N hydrogen bonds, enabling supramolecular layer formation, which may influence crystallinity and solubility .
- Steric Effects : The 3-bromophenyl substituent () introduces steric hindrance compared to para-substituted analogs, possibly affecting binding kinetics .
Physicochemical Properties
- Melting Points : The 4-methoxyphenyl analog melts at 135–139°C (), while brominated derivatives likely have higher melting points due to increased molecular weight and halogen-driven crystal packing .
- Solubility : Methoxy and pyridyl groups improve aqueous solubility compared to brominated analogs, which are more lipophilic .
Biological Activity
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
The biological activity of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole primarily stems from its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This modulation can lead to:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth, thus exhibiting potential as an anticancer and antibacterial agent.
- Receptor Interaction : It may also interact with receptors that play critical roles in cellular signaling pathways, influencing processes such as apoptosis and immune responses .
Biological Activity Data
The biological activities of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole have been evaluated through various studies, showcasing its potential in cancer therapy and immunomodulation.
Table 1: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antibacterial | Inhibits growth of specific bacterial strains | |
| Immunomodulatory | Modulates immune responses |
Case Studies and Research Findings
-
Anticancer Properties :
- A study demonstrated that 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
- Mechanistic Insights :
-
Immunomodulatory Effects :
- Research indicated that derivatives of isoxazoles, including 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole, exhibit immunosuppressive activities. They were found to inhibit the humoral immune response and modulate lymphocyte proliferation in vitro, suggesting potential applications in autoimmune diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole, it is beneficial to compare it with structurally related isoxazole derivatives.
Table 2: Comparison of Isoxazole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole | Contains a methoxy group | Exhibits distinct reactivity due to methoxy group |
| 5-Amino-3-(4-chlorophenyl)isoxazole | Lacks bromine but has a chlorine substituent | Different halogen substitution affects activity |
| 3-(4-Bromo-2-chlorophenyl)-isoxazol-5-amine | Different halogen positions | May exhibit distinct biological activities |
Q & A
Q. What are the recommended synthetic routes for 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole, and how can reaction conditions be optimized for yield?
A common approach involves halogenation and condensation reactions. For example, bromoacetyl bromide can react with a substituted phenylisoxazole precursor under anhydrous conditions in the presence of a base like triethylamine to minimize hydrolysis . Optimization includes:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Stoichiometry : Maintain a 1:1 molar ratio of bromoacetyl bromide to the phenylisoxazole precursor to avoid side products.
- Temperature : Reflux conditions (~80–100°C) ensure complete reaction while avoiding decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, bromine-induced deshielding on adjacent carbons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 297.0 for CHBrNO) .
- X-ray Crystallography : Resolves bond lengths (e.g., N–O = 1.40–1.43 Å, C–Br = 1.89–1.92 Å) and dihedral angles between aromatic rings .
Q. What are the primary biological targets or pathways investigated for isoxazole derivatives like this compound?
Isoxazoles are studied for interactions with:
- Neurotransmitter Receptors : AMPA/kainate glutamate receptors due to structural similarity to endogenous ligands .
- Enzyme Inhibition : Cytochrome P450 enzymes or kinases, where the bromine and methoxy groups modulate binding affinity .
- Antimicrobial Activity : Substitutions (e.g., Br, OMe) enhance membrane penetration, as seen in analogs like 3-(4-chlorophenyl)isoxazole .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, OMe) influence the compound’s reactivity in nucleophilic substitutions?
The bromo group acts as a strong electron-withdrawing group (EWG), activating the isoxazole ring for nucleophilic attack at the 5-position. In contrast, the methoxy group donates electrons via resonance, stabilizing the ring but directing substitutions to meta/para positions. For example:
- Nucleophilic Aromatic Substitution : Bromine’s EWG effect facilitates displacement by amines or thiols under mild conditions (e.g., 50°C, DMF) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids occurs selectively at the brominated position . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. How can X-ray crystallography resolve molecular conformation ambiguities in this compound?
Single-crystal X-ray analysis reveals:
- Bond Distortions : The bromine atom’s steric bulk increases the dihedral angle between the isoxazole and phenyl rings (e.g., 7.4°–35.8°), affecting π-π stacking .
- Hydrogen Bonding : N–H···N interactions (2.8–3.0 Å) form supramolecular layers, critical for crystallinity and solubility .
- Validation Tools : Refinement software (e.g., SHELX) calculates R-factors (<0.05) to ensure accuracy .
Q. How can researchers address discrepancies in reported biological activities of similar isoxazole derivatives?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to compare data .
- Substituent Effects : Meta-methoxy groups may enhance anti-inflammatory activity, while para-bromo substituents favor antitumor effects (see comparative tables in ).
- Metabolic Stability : LC-MS/MS tracks in vitro degradation, identifying labile groups (e.g., methoxy demethylation) that alter activity .
Methodological Notes
- Synthesis Optimization : Monitor reactions via TLC (R = 0.3 in 7:3 hexane/EtOAc) and use Schlenk lines for air-sensitive steps .
- Crystallography : Grow crystals via slow evaporation from ethanol/water (1:1) and collect data at 100 K to minimize thermal motion .
- Computational Modeling : Employ B3LYP/6-31G(d) basis sets to simulate reaction pathways and substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
